3-Propylhept-2-ene-1-nitrile

Physical property comparison Thermal stability Distillation parameters

3-Propylhept-2-ene-1-nitrile (CAS 84681-83-4), also indexed as 2-Heptenenitrile, 3-propyl- and (E)-3-propylhept-2-enenitrile, is a C10 α,β-unsaturated nitrile with the molecular formula C10H17N and a molecular weight of 151.25 g/mol. It features a conjugated nitrile–olefin system (C=C–C≡N) with a propyl branch at the 3-position of the hept-2-ene backbone, supplied predominantly as the (E)-geometric isomer.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 84681-83-4
Cat. No. B12651106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylhept-2-ene-1-nitrile
CAS84681-83-4
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCCCCC(=CC#N)CCC
InChIInChI=1S/C10H17N/c1-3-5-7-10(6-4-2)8-9-11/h8H,3-7H2,1-2H3/b10-8+
InChIKeyVXIGNRZQXAHCMN-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylhept-2-ene-1-nitrile (CAS 84681-83-4): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Propylhept-2-ene-1-nitrile (CAS 84681-83-4), also indexed as 2-Heptenenitrile, 3-propyl- and (E)-3-propylhept-2-enenitrile, is a C10 α,β-unsaturated nitrile with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . It features a conjugated nitrile–olefin system (C=C–C≡N) with a propyl branch at the 3-position of the hept-2-ene backbone, supplied predominantly as the (E)-geometric isomer [1]. Key physicochemical parameters include a density of 0.838 g/cm³, a boiling point of 232.3°C at 760 mmHg, a flash point of 94.2°C, and a calculated XLogP3 of 3.9 . The compound is classified as an organic intermediate and belongs to the broader family of short-chain alk-2-enenitriles, which have established utility in fragrance development and as synthetic building blocks in organic chemistry [1][2].

Why Generic α,β-Unsaturated Nitrile Substitution Fails for 3-Propylhept-2-ene-1-nitrile: Structural and Functional Non-Interchangeability


The α,β-unsaturated nitrile scaffold is exquisitely sensitive to chain length, branch position, and double-bond geometry, with each structural permutation producing measurably distinct physicochemical and organoleptic outcomes [1]. Within the Givaudan patent family alone, (E)-hept-2-enenitrile delivers green, fruity, citrus, fatty notes, while (E)-4-methylhex-2-enenitrile shifts the profile toward green, slightly cucumber, slightly fruity, slightly fatty-oily [1]. More critically, 3-propylhept-2-ene-1-nitrile cannot be replaced by the isomeric citronellyl nitrile (same C10H17N formula) because the latter is a non-conjugated nitrile—lacking the α,β-unsaturated Michael acceptor system that defines the target compound's reactivity toward nucleophilic addition, cycloaddition, and reduction pathways . Procurement of an analog based solely on molecular formula or nitrile functional group identity would alter both the synthetic trajectory and the performance profile in any formulation-dependent application [1].

Quantitative Differentiation Evidence for 3-Propylhept-2-ene-1-nitrile: Comparator Data for Procurement Decision-Making


Boiling Point, Flash Point, and logP Differentiation vs. Linear (E)-Hept-2-enenitrile

3-Propylhept-2-ene-1-nitrile exhibits a boiling point of 232.3°C at 760 mmHg, a closed-cup flash point of 94.2°C, and an XLogP3 of 3.9, compared to 171.3°C, 56.8°C, and logP 2.26, respectively, for the linear, unbranched analog (E)-hept-2-enenitrile . The +61°C boiling point elevation and +37.4°C flash point increase result directly from the C3 propyl branch adding 42.1 Da of molecular mass and increasing van der Waals surface area. The logP increase of +1.64 units indicates substantially higher lipophilicity, affecting partitioning behavior in biphasic reactions and formulation matrices .

Physical property comparison Thermal stability Distillation parameters Safety classification

Conjugated α,β-Unsaturated Nitrile Reactivity vs. Non-Conjugated Isomer Citronellyl Nitrile (Same Molecular Formula C10H17N)

3-Propylhept-2-ene-1-nitrile possesses a fully conjugated C=C–C≡N π-system that enables Michael-type nucleophilic additions, Diels-Alder cycloadditions, and conjugate reductions—reactivity pathways that are entirely unavailable to citronellyl nitrile (3,7-dimethyloct-6-enenitrile, CAS 51566-62-2), where the nitrile group is electronically isolated from the remote C6–C7 double bond . This structural divergence, despite identical molecular formula (C10H17N) and near-identical molecular weight (both 151.25 Da), partitions the two compounds into distinct reactivity classes. The conjugation also contributes to differential hydrophobicity: XLogP3 3.9 for the target versus an experimentally determined log Kow of 3.5 for citronellyl nitrile, a Δ of +0.4 log units [1]. Citronellyl nitrile additionally lacks the (E)/(Z) geometric isomerism that modulates odor threshold in the α,β-unsaturated series [2].

Michael acceptor reactivity Cycloaddition chemistry Nitrile conjugation Synthetic building block selection

Odor Profile and Branching Position Differentiation: C3-Propyl Branch vs. C4-Methyl Branch Strategy in α,β-Unsaturated Nitriles

The position of alkyl branching on the hept-2-enenitrile backbone directly determines the olfactory character within the α,β-unsaturated nitrile series. The Givaudan patent establishes that (E)-4-methylhex-2-enenitrile (C7H11N, C4-methyl branch on a C6 chain) yields a profile described as 'green, slightly cucumber, slightly fruity, slightly fatty-oily,' while (E)-hept-2-enenitrile (linear C7, no branch) is 'green, fruity, citrus, fatty' [1]. 3-Propylhept-2-ene-1-nitrile introduces a bulkier C3 propyl substituent directly at the olefinic carbon of the conjugated system, electronically perturbing the π-system through hyperconjugation and sterically shielding the β-carbon. This substitution architecture is absent from all exemplified compounds in the Givaudan disclosure, positioning 3-propylhept-2-ene-1-nitrile as a structurally differentiated candidate for generating novel olfactory tonalities distinct from both the linear series and the C4/C5-branched series [1].

Structure-odor relationship Fragrance ingredient design Branching position effect Olfactory modulation

Stereochemical Identity: (E)-Isomer Specification and Odor Threshold Advantage Over Mixed or (Z)-Isomer Batches

The Givaudan patent on α,β-unsaturated nitriles explicitly teaches that 'the (Z)- and (E)-isomers show similar olfactory profiles, [but] the odour threshold of the (Z)-isomer compared to its corresponding (E)-isomer is higher,' establishing a potency advantage for the (E)-configuration [1]. The patent further specifies an isomeric purity preference for (E):(Z) ratios of at least 1.5:1, more preferably 2:1 or 3:1, and most preferably 5:1 or greater [1]. 3-Propylhept-2-ene-1-nitrile is supplied with the (E)-configuration explicitly specified (IUPAC: (E)-3-propylhept-2-enenitrile), providing procurement traceability to a defined stereochemical entity . This contrasts with generic '3-propylhept-2-enenitrile' listings that may comprise uncontrolled (E)/(Z) mixtures, which, per the patent disclosure, would exhibit higher odor thresholds and reduced fragrance potency at equivalent weight loading [1].

Geometric isomer purity Odor threshold (E)/(Z) ratio specification Fragrance potency

Flash Point Safety Margin vs. Citronellyl Nitrile: Handling and Transport Classification

3-Propylhept-2-ene-1-nitrile reports a flash point of 94.2°C (closed cup), which is notably higher than the 175°F (79.4°C, CC) reported for citronellyl nitrile in the RIFM safety assessment, a Δ of approximately +14.8°C [1]. This places the target compound above the 93°C threshold used in some regulatory frameworks to distinguish flammable from combustible liquid classifications, potentially simplifying storage and transport compliance relative to citronellyl nitrile, which falls below this threshold [1]. Additionally, the target compound's density of 0.838 g/cm³ is lower than citronellyl nitrile's specific gravity of 0.853, yielding a ~2% lower mass per unit volume that marginally reduces shipping weight for equivalent volumes [1].

Flash point comparison Transport safety classification Storage requirements Process safety

High-Confidence Application Scenarios for 3-Propylhept-2-ene-1-nitrile Based on Quantitative Differentiation Evidence


Fragrance Discovery Programs Requiring Differentiated Green-Fruity Notes with a C3-Branched α,β-Unsaturated Nitrile Architecture

The C3-propyl substitution pattern of 3-propylhept-2-ene-1-nitrile distinguishes it from both the linear alk-2-enenitriles (hept-2-enenitrile: 'green, fruity, citrus, fatty') and C4-branched variants (4-methylhex-2-enenitrile: 'green, slightly cucumber, slightly fruity, slightly fatty-oily') exemplified in the Givaudan patent . Fragrance houses seeking to expand their palette of green-fruity nitrile odorants with a structurally novel candidate can evaluate this compound for its unique olfactory signature, leveraging the (E)-isomer's lower odor threshold as established for the class . The differentiated flash point (94.2°C) and boiling point (232.3°C) further support its incorporation into formulations requiring moderate thermal stability during compounding .

Synthetic Methodology Development Exploiting the Conjugated α,β-Unsaturated Nitrile as a Michael Acceptor or Cycloaddition Substrate

The conjugated C=C–C≡N π-system in 3-propylhept-2-ene-1-nitrile provides a reactive handle for Michael additions, [2+2] and [4+2] cycloadditions, and conjugate reductions—reactivity that is absent in the non-conjugated isomer citronellyl nitrile despite sharing the same molecular formula (C10H17N) . The logP difference (3.9 vs. 3.5) indicates higher lipophilicity, which can be exploited in biphasic reaction systems or to tune product partitioning . The (E)-configured double bond also offers a stereochemically defined starting point for diastereoselective transformations, with the bulky C3 propyl group providing steric bias for facial selectivity .

Process Chemistry Scale-Up Where Higher Flash Point Simplifies Safety Engineering Relative to Lower-Flash-Point α,β-Unsaturated Nitriles

With a flash point of 94.2°C, 3-propylhept-2-ene-1-nitrile operates above the critical 93°C combustible-liquid boundary used in several regulatory frameworks, in contrast to (E)-hept-2-enenitrile (flash point 56.8°C) and citronellyl nitrile (79.4°C) . This elevated flash point reduces the engineering controls required for handling, storage, and transport at pilot and production scales, potentially lowering insurance premiums, hazardous-classification overhead, and facility zoning constraints. The boiling point of 232.3°C also permits conventional distillation purification without the need for high-vacuum systems required for the more volatile linear analogs .

Quality-Controlled Procurement Requiring Stereochemically Defined (E)-Isomer with Batch-to-Batch Odor Threshold Consistency

For procurement specifications requiring predictable olfactory performance, the (E)-isomer of 3-propylhept-2-ene-1-nitrile offers a stereochemically defined starting material where the (E):(Z) ratio can be verified by GC or NMR analysis . The Givaudan patent establishes that (Z)-enrichment raises the odor threshold—effectively reducing potency at equal weight loading—making the isomeric ratio a directly performance-relevant quality parameter . A certificate of analysis specifying (E)-isomer content ≥ 80% (i.e., (E):(Z) ≥ 4:1) aligns with the patent's preferred range and provides a quantitative acceptance criterion that generic '3-propylhept-2-enenitrile' listings cannot guarantee .

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